molecular formula C7H3IN2O2 B14845610 4-Cyano-6-iodopyridine-2-carboxylic acid

4-Cyano-6-iodopyridine-2-carboxylic acid

Cat. No.: B14845610
M. Wt: 274.02 g/mol
InChI Key: DQRCVJGKAXDTMI-UHFFFAOYSA-N
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Description

4-Cyano-6-iodopyridine-2-carboxylic acid is a halogenated pyridine derivative characterized by a cyano group (-CN) at position 4, an iodine atom at position 6, and a carboxylic acid (-COOH) group at position 2. This compound is of significant interest in medicinal chemistry and organic synthesis due to its electron-withdrawing substituents, which influence reactivity and binding properties.

Properties

Molecular Formula

C7H3IN2O2

Molecular Weight

274.02 g/mol

IUPAC Name

4-cyano-6-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C7H3IN2O2/c8-6-2-4(3-9)1-5(10-6)7(11)12/h1-2H,(H,11,12)

InChI Key

DQRCVJGKAXDTMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)I)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-6-iodopyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-6-iodopyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Cyano-6-iodopyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-6-iodopyridine-2-carboxylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism would be related to the specific biological target it interacts with, which could involve binding to enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features/Applications Evidence Source
4-Cyano-6-iodopyridine-2-carboxylic acid C₇H₃IN₂O₂ -CN (4), -I (6), -COOH (2) 298.01 g/mol Cross-coupling precursor; high reactivity N/A (hypothetical)
6-Cyanopyridine-2-carboxylic acid C₇H₄N₂O₂ -CN (6), -COOH (2) 148.12 g/mol Intermediate for ligands; moderate solubility
2-Chloro-4-iodopyridine-3-carboxylic acid C₆H₃ClINO₂ -Cl (2), -I (4), -COOH (3) 283.45 g/mol Halogen diversity; Suzuki coupling applications
2-Amino-6-chloropyridine-4-carboxylic acid C₆H₅ClN₂O₂ -NH₂ (2), -Cl (6), -COOH (4) 186.57 g/mol Bioactive scaffold; antimicrobial research
Methyl 6-amino-2-chloro-3-iodoisonicotinate C₇H₆ClIN₂O₂ -Cl (2), -I (3), -NH₂ (6), ester (COOCH₃) 312.49 g/mol Prodrug potential; light-sensitive
6-Methylpyridine-2-carboxylic acid C₇H₇NO₂ -CH₃ (6), -COOH (2) 137.14 g/mol Chelating agent; low steric hindrance

Key Observations:

Iodine at position 6 offers a heavier halogen for radiopharmaceutical labeling or catalytic cross-coupling, contrasting with chlorine in or methyl in .

Reactivity and Stability: Compared to 6-cyanopyridine-2-carboxylic acid (), the addition of iodine in the target compound may reduce solubility in polar solvents but improve stability under thermal conditions. The ester derivative in demonstrates how replacing the carboxylic acid with a methyl ester alters bioavailability and light sensitivity, suggesting similar modifications could tune the target compound’s properties .

Applications: 2-Chloro-4-iodopyridine-3-carboxylic acid () is explicitly used in cross-coupling, indicating that the target compound’s iodine and cyano groups may synergize to enable novel reaction pathways . The amino and chloro substituents in highlight the role of functional group diversity in biological activity, a trait the target compound could exploit with its -CN and -I groups .

Research Findings and Limitations

Synthetic Challenges: Introducing both cyano and iodine groups on the pyridine ring requires precise control to avoid side reactions. notes similar challenges in synthesizing iodinated pyridines .

Data Gaps: Experimental data on melting points, solubility, and toxicity are absent in the provided evidence. For example, and describe safety protocols for 6-cyanopyridine-2-carboxylic acid but lack comparative metrics .

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